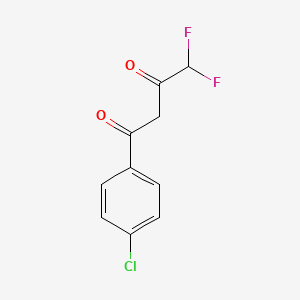

1-(4-Chlorophenyl)-4,4-difluorobutane-1,3-dione

Description

1-(4-Chlorophenyl)-4,4-difluorobutane-1,3-dione is a fluorinated diketone derivative characterized by a 4-chlorophenyl substituent at position 1 and two fluorine atoms at position 4 of the butane-1,3-dione backbone. Its molecular formula is C₁₀H₇ClF₂O₂, with a molecular weight of 234.61 g/mol (calculated from the formula). The compound’s reactivity is influenced by the electron-withdrawing chlorine and fluorine substituents, which enhance the electrophilicity of the diketone moiety, making it suitable for enolate formation or chelation with metal ions.

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-4,4-difluorobutane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF2O2/c11-7-3-1-6(2-4-7)8(14)5-9(15)10(12)13/h1-4,10H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVMGOZSUUFWNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-4,4-difluorobutane-1,3-dione typically involves the reaction of 4-chlorobenzaldehyde with difluoroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps including aldol condensation, followed by dehydration and subsequent fluorination to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Chlorophenyl)-4,4-difluorobutane-1,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of 1-(4-Chlorophenyl)-4,4-difluorobutane-1,3-dione exhibit potent antimicrobial properties. For instance, compounds synthesized from this precursor have shown effectiveness against various bacterial and fungal strains.

- Case Study : A study demonstrated that certain hydrazine-coupled pyrazole derivatives derived from this compound displayed significant antileishmanial and antimalarial activities. One derivative exhibited an IC50 value of 0.018 µM, indicating high potency compared to standard treatments.

Anti-inflammatory Properties

The compound has been explored for its potential as a non-steroidal anti-inflammatory drug (NSAID). Its mechanism involves inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

- Data Table: Inhibition Potency of Derivatives

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 5.2 | COX-1 |

| Derivative A | 2.8 | COX-2 |

| Derivative B | 3.5 | COX-2 |

This table illustrates the varying potencies of different derivatives against cyclooxygenase enzymes, highlighting their potential therapeutic applications in treating inflammatory diseases .

Fungicides and Antibiotics

The compound has been investigated for its use as a fungicide and antibiotic in agricultural settings. Studies have shown that its derivatives can inhibit specific enzymes crucial for the survival of pathogenic fungi and bacteria.

- Case Study : Research focused on the synthesis of compounds that inhibit reverse transcriptase and cellular DNA polymerases in fungi demonstrated that these derivatives significantly reduced fungal growth in vitro.

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods, including nucleophilic addition-elimination reactions and functionalization techniques.

Mécanisme D'action

The mechanism of action of 1-(4-Chlorophenyl)-4,4-difluorobutane-1,3-dione involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound may inhibit certain enzymes or receptors, thereby affecting cellular processes and exhibiting its biological effects.

Comparaison Avec Des Composés Similaires

Fluorination Pattern

- The difluoro variant (target compound) exhibits reduced electron-withdrawing effects compared to trifluoro analogs (e.g., 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione). This impacts acidity: trifluoro derivatives have stronger β-diketone acidity due to enhanced stabilization of the enolate ion .

Substituent Effects

- Chlorine vs. Methyl vs. Ethyl Groups: The 4-chlorophenyl group (target compound) increases electrophilicity and resistance to nucleophilic attack compared to methyl or ethyl substituents. For example, 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione (CAS 720-94-5) has lower polarity, favoring solubility in non-polar solvents .

Activité Biologique

1-(4-Chlorophenyl)-4,4-difluorobutane-1,3-dione (also known as CDFB) is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies and patent literature.

Chemical Structure and Properties

The molecular formula for CDFB is , characterized by the presence of a chlorophenyl group and difluorobutane-1,3-dione moiety. Its structure is crucial for its biological activity, influencing interactions with biological targets.

Biological Activity

CDFB exhibits a range of biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. Below are key findings from the literature:

Anti-inflammatory Activity

Research indicates that compounds similar to CDFB can selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. This selectivity may reduce the side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: COX-2 Inhibition Potency of Related Compounds

| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| This compound | <0.2 | >10 | >50 |

| Compound A | <0.5 | >15 | >30 |

| Compound B | <0.3 | >12 | >40 |

Analgesic Effects

In animal models, CDFB has demonstrated analgesic properties comparable to traditional pain relievers. Its mechanism involves modulation of inflammatory pathways and direct action on pain receptors .

Anticancer Potential

Some studies have suggested that CDFB may possess anticancer properties by inducing apoptosis in cancer cell lines. The compound's ability to interfere with cellular signaling pathways linked to cancer progression has been noted .

Case Studies

- Inflammation and Pain Management : A study involving rats showed that administration of CDFB significantly reduced paw edema induced by carrageenan, indicating its efficacy as an anti-inflammatory agent .

- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines revealed that CDFB inhibited cell proliferation and induced apoptosis in a dose-dependent manner .

The biological activity of CDFB can be attributed to several mechanisms:

- Selective COX-2 Inhibition : By preferentially inhibiting COX-2 over COX-1, CDFB minimizes gastrointestinal side effects while effectively reducing inflammation.

- Modulation of Cytokine Production : CDFB may affect the production of pro-inflammatory cytokines, further contributing to its anti-inflammatory effects.

- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, promoting programmed cell death.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Chlorophenyl)-4,4-difluorobutane-1,3-dione, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves nucleophilic substitution or cyclocondensation reactions. For example, sodium salts of similar 1,3-diketones are treated with HCl in a water/ethyl acetate biphasic system at 25–30°C for 15–30 minutes, followed by solvent removal under reduced pressure . Optimization includes controlling temperature (<30°C) to minimize side reactions and using anhydrous Na₂SO₄ for drying to enhance purity.

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹⁹F/¹³C) resolves substitution patterns and confirms fluorine/chlorine positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹). Mass spectrometry (MS) verifies molecular weight (e.g., exact mass ~258.08 Da for analogs) . X-ray crystallography can resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What are the key safety considerations when handling fluorinated and chlorinated organic compounds?

- Methodological Answer : Use fume hoods to avoid inhalation of volatile fluorides. Wear nitrile gloves and chemical-resistant aprons. Store the compound in airtight containers away from moisture, as hydrolysis may release HF. Neutralize waste with calcium carbonate before disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in fluorinated 1,3-diketones, particularly regarding fluorine substitution patterns?

- Methodological Answer : Monoclinic crystal systems (e.g., space group C2/c) allow precise determination of bond angles and torsion angles. For 1-(3,5-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione, refinement using F² data (R-factor = 0.074) revealed fluorine atoms occupy specific lattice positions, minimizing steric clashes . Synchrotron radiation improves resolution for light atoms like fluorine.

Q. How do steric and electronic effects of the 4-chlorophenyl and difluorobutane groups influence reactivity in cyclocondensation reactions?

- Methodological Answer : The electron-withdrawing 4-chlorophenyl group increases electrophilicity at the diketone carbonyls, facilitating nucleophilic attacks (e.g., enolate formation). Difluorination at C4 reduces steric hindrance compared to trifluoromethyl groups, enabling regioselective cyclization to form five-membered heterocycles . Computational modeling (DFT) predicts charge distribution and reaction pathways .

Q. In multi-step syntheses involving this compound, how can reaction intermediates be stabilized to prevent decomposition?

- Methodological Answer : Stabilize enolate intermediates via low-temperature (−78°C) lithiation or silylation (e.g., TMS-protection). For air-sensitive intermediates, use inert atmospheres (N₂/Ar) and anhydrous solvents. Chromatographic purification (silica gel, ethyl acetate/hexane) removes reactive by-products .

Q. What computational methods are recommended to predict the electronic properties of halogenated 1,3-diketones?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis set calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Solvent effects (PCM model) simulate polar environments. For fluorinated systems, include relativistic corrections for accurate fluorine electronegativity modeling .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported crystallographic data for fluorinated diketones?

- Methodological Answer : Cross-validate unit cell parameters (a, b, c, β) with single-crystal diffraction data. For example, a monoclinic system (a = 12.393 Å, b = 13.433 Å, c = 12.877 Å, β = 112.49°) was confirmed via phi/ω scans and SADABS absorption correction . Reproduce experiments using identical radiation sources (e.g., Mo Kα) and compare R-factors (target < 0.08).

Q. What strategies ensure reproducibility in synthesizing halogenated 1,3-diketones under varying laboratory conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.